2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline chemical properties
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline chemical properties
An In-depth Technical Guide: Chemical Properties and Applications of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Introduction: The Strategic Value of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is found in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antiarrhythmic, antiviral, and antimalarial properties[1]. The strategic functionalization of this core allows for the systematic exploration of chemical space to optimize drug-receptor interactions.
This guide focuses on 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline , a key building block designed for this purpose. The molecule is bifunctional, featuring a primary amine on a methylene spacer at the C2 position and a Boc-protected secondary amine as part of the heterocyclic ring. This differential protection is the cornerstone of its utility, enabling chemists to selectively functionalize the primary amine while the core nitrogen remains inert. We will explore the physicochemical properties, synthesis, reactivity, and applications of this versatile intermediate, providing researchers and drug development professionals with a comprehensive technical overview.
Core Chemical and Physical Properties
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is a stable, solid compound at room temperature, typically supplied with a purity of 98% or higher[2][3]. Its properties are defined by the interplay between the lipophilic Boc group, the aromatic ring, and the basic primary amine.
| Property | Data | Source(s) |
| IUPAC Name | tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | [3] |
| CAS Number | 811842-15-6 | [2][3][4] |
| Molecular Formula | C15H22N2O2 | [3][4] |
| Molecular Weight | 262.35 g/mol | [3] |
| Purity | ≥98% | [2][3] |
| InChI Key | KWPOCVIPRLCCHW-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2CCC1CN | [3] |
Spectroscopic Profile
While specific spectra are lot-dependent, the structure of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline gives rise to a predictable spectroscopic signature.
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¹H NMR: The proton NMR spectrum is characterized by several key regions. A prominent singlet integrating to 9 protons is expected around δ 1.4-1.6 ppm, corresponding to the tert-butyl group of the Boc protector. The aromatic region (δ 6.8-7.5 ppm) will show a complex pattern for the 4 protons on the benzene ring. The aliphatic region will contain overlapping multiplets for the protons on the tetrahydroquinoline ring and the aminomethyl (-CH₂-NH₂) group.
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¹³C NMR: The carbon spectrum will display a signal for the carbonyl of the Boc group around 155 ppm. The quaternary carbon of the tert-butyl group appears near 80 ppm, with the methyl carbons around 28 ppm. Aromatic signals will be present between 120-145 ppm, and the aliphatic carbons of the ring and side chain will appear in the upfield region.
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Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), a strong C=O stretching band for the carbamate carbonyl at approximately 1690 cm⁻¹, and C-H stretching bands for the aromatic and aliphatic portions of the molecule.
Synthesis and Rationale
The synthesis of this building block is a multi-step process designed to install the desired functionality in a controlled manner. The general approach involves the formation of the tetrahydroquinoline core, introduction of the C2 sidechain, and strategic protection of the ring nitrogen.
Synthetic Workflow
The logical pathway to the target compound leverages well-established synthetic transformations.
Caption: General three-stage synthesis of the target molecule.
Key Protocol: N-Boc Protection
The final and most critical step is the selective protection of the endocyclic secondary amine. The primary exocyclic amine is generally less reactive under these conditions due to steric hindrance and electronic factors, though optimization is key.
Objective: To selectively protect the nitrogen at the 1-position of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline.
Materials:
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2-Aminomethyl-1,2,3,4-tetrahydroquinoline
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: Dissolve 2-Aminomethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
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Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
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Reagent Addition: Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the mixture at 0 °C (ice bath).
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Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.
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Extraction: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline[5].
Chemical Reactivity: A Tale of Two Amines
The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc group serves as an acid-labile mask for the ring nitrogen, directing all base- and nucleophile-mediated reactions to the primary amine[6][7].
Caption: Orthogonal reactivity of the two amine groups.
Experimental Protocol: Boc Group Deprotection
Objective: To remove the Boc protecting group to liberate the secondary amine at the N1 position.
Procedure:
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Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of Dichloromethane.
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Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
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Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
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Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
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Neutralize the residue carefully with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layers, concentrate, and purify as needed to yield the deprotected 2-Aminomethyl-1,2,3,4-tetrahydroquinoline[7].
Applications in Drug Discovery
This building block is invaluable for constructing libraries of compounds for high-throughput screening and for pursuing lead optimization campaigns.
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Scaffold Decoration: The primary amine is a versatile handle for introducing a wide variety of substituents. By reacting it with a library of carboxylic acids (via amide coupling), sulfonyl chlorides (forming sulfonamides), or aldehydes/ketones (via reductive amination), chemists can rapidly generate diverse analogs to probe structure-activity relationships (SAR)[8].
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Fragment-Based Drug Design (FBDD): The tetrahydroquinoline core can act as a central scaffold to link different pharmacophoric fragments, with the aminomethyl group serving as a key attachment point.
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Synthesis of Complex Heterocycles: After functionalizing the primary amine, the Boc group can be removed to allow for subsequent reactions at the N1 position, leading to the synthesis of more complex, fused heterocyclic systems. The tetrahydroisoquinoline scaffold, a close relative, is a core component of numerous antitumor antibiotics, highlighting the therapeutic potential of this structural class[8][9].
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. The compound is classified as harmful and an irritant[3].
| Hazard Class | Statement |
| GHS07 | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
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Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[3][10]. Avoid breathing dust and prevent contact with skin and eyes[11][12].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[10]. For long-term storage, refrigeration (2-8 °C) is often recommended to ensure stability[11].
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and wash the area thoroughly[11].
Conclusion
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is more than just a chemical intermediate; it is a strategically designed tool for medicinal chemistry. Its pre-installed, orthogonally protected amine functionalities provide a reliable and efficient entry point for the synthesis of complex molecules based on the biologically significant tetrahydroquinoline scaffold. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.
References
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LookChem. (n.d.). 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline hydrochloride CAS NO.811842-15-6. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminomethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447–2483. Retrieved from [Link]
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Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. Retrieved from [Link]
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Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. Retrieved from [Link]
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Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8846-8867. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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